6-deoxyerythronolide B
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
15797-36-1 |
|---|---|
Molekularformel |
C21H38O6 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
(3R,4S,5R,6S,7S,9R,11R,12S,13R,14R)-14-ethyl-4,6,12-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C21H38O6/c1-8-16-12(4)19(24)13(5)17(22)10(2)9-11(3)18(23)14(6)20(25)15(7)21(26)27-16/h10-16,18-20,23-25H,8-9H2,1-7H3/t10-,11+,12+,13+,14-,15-,16-,18+,19+,20+/m1/s1 |
InChI-Schlüssel |
HQZOLNNEQAKEHT-IBBGRPSASA-N |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)C)C)C)O)C |
Isomerische SMILES |
CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O)C)C)C)O)C |
Kanonische SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)C)C)C)O)C |
Synonyme |
3,5,11-trihydroxyerythranolid-9-one 6-deoxyerythronolide B |
Herkunft des Produkts |
United States |
Biosynthetic Pathway Elucidation of 6 Deoxyerythronolide B
Enzymatic Cascade and Stereochemical Control in 6-Deoxyerythronolide B Formation
The formation of 6-dEB is a prime example of a Type I polyketide synthase (PKS) system, where a series of enzymatic domains work in a coordinated, assembly-line fashion. mdpi.comproteopedia.org The DEBS system consists of three large, multifunctional proteins—DEBS1, DEBS2, and DEBS3—each containing two modules. mdpi.comresearchgate.net Each module is responsible for one cycle of chain elongation and modification. pnas.orgcontinental.edu.pe
The core enzymatic domains within each module include a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). proteopedia.organnualreviews.org The AT domain selects the appropriate extender unit, typically methylmalonyl-CoA, and loads it onto the ACP. proteopedia.orgacs.org The KS domain then catalyzes the crucial carbon-carbon bond formation through a decarboxylative condensation reaction between the growing polyketide chain and the ACP-bound extender unit. annualreviews.orgacs.org
The stereochemical outcome of the final 6-dEB molecule is meticulously controlled at various stages. The AT domains of DEBS are highly specific for the (2S)-stereoisomer of methylmalonyl-CoA. nih.govbeilstein-journals.org The subsequent condensation reaction catalyzed by the KS domain proceeds with inversion of configuration at the C-2 position of the methylmalonyl unit. nih.gov The stereochemistry of the hydroxyl groups introduced during the process is determined by the ketoreductase (KR) domains, with each KR domain having an intrinsic stereospecificity. nih.govacs.org The KR domains in DEBS modules 1, 2, 5, and 6 all utilize the 4-pro-S hydride of NADPH, contributing to the specific stereochemistry of the resulting hydroxyl groups. nih.gov
Characterization of Starter Unit Incorporation in this compound Biosynthesis
The biosynthesis of 6-dEB is initiated by a loading didomain (LDD) which primes the first module of DEBS. pnas.org This loading module consists of a loading acyltransferase (ATL) and a loading acyl carrier protein (ACPL). nih.gov The ATL is responsible for selecting the starter unit, which for 6-dEB biosynthesis is propionyl-CoA. nih.govresearchgate.netnih.gov
Research has shown that the loading module of DEBS exhibits some flexibility. While propionyl-CoA is the preferred starter unit, in vitro studies have demonstrated that the loading module can also accept other starter units, such as butyryl-CoA, leading to the formation of 6-dEB analogs. nih.gov This promiscuity has been exploited in metabolic engineering approaches to produce novel polyketides. nih.gov For instance, engineered E. coli strains overexpressing certain enzymes can produce butyryl-CoA, which is then incorporated by DEBS to yield 15-methyl-6-dEB. nih.gov
Table 1: Starter and Extender Units in this compound Biosynthesis
| Unit Type | Chemical Compound | Role in Biosynthesis |
|---|---|---|
| Starter Unit | Propionyl-CoA | Initiates the polyketide chain. nih.govresearchgate.netnih.gov |
| Extender Unit | (2S)-Methylmalonyl-CoA | Used in six successive elongation steps. pnas.orgresearchgate.netnih.gov |
Analysis of Extender Unit Utilization and Chain Elongation in this compound Synthesis
Following the incorporation of the propionyl-CoA starter unit, the polyketide chain undergoes six rounds of elongation, each time incorporating a methylmalonyl-CoA extender unit. pnas.orgresearchgate.netnih.gov This process is catalyzed by the six extension modules of DEBS. mdpi.compnas.org Each module, in a stepwise manner, adds a two-carbon unit (derived from the three-carbon methylmalonyl-CoA after decarboxylation) to the growing chain. annualreviews.org
The AT domain of each module is responsible for selecting and transferring the methylmalonyl extender unit onto the ACP domain of the same module. acs.org The growing polyketide chain is then transferred from the ACP of the previous module to the KS domain of the current module. pnas.org The KS domain then catalyzes the condensation reaction, extending the chain. pnas.organnualreviews.org
The process of chain elongation is highly specific. The AT domains of DEBS show a strong preference for methylmalonyl-CoA over other potential extender units like malonyl-CoA. nih.gov However, under certain experimental conditions with high concentrations of non-native extender units, some level of misincorporation can occur. For example, studies have shown that ethylmalonyl-CoA can be incorporated by module 4, leading to the formation of an 8-ethyl-8-desmethyl-6-dEB analog. nih.gov
Investigation of the Processive Mechanism in this compound Assembly
The assembly of 6-dEB proceeds through a highly processive and unidirectional mechanism. annualreviews.orgpsu.edu Once a chain elongation and modification step is completed within a module, the growing polyketide intermediate is passed to the next module in the assembly line without being released from the enzyme complex. pnas.orgcontinental.edu.pe This ensures the efficient and orderly construction of the complex polyketide backbone.
The unidirectional translocation of the growing chain is a critical aspect of the processive mechanism. pnas.orgnih.gov A proposed "ratchet mechanism" suggests that specific protein-protein interactions between modules prevent the backward movement of the polyketide chain. pnas.orgnih.gov These interactions are thought to occur at the interfaces between the KS domain of one module and the ACP domain of the preceding module. pnas.org
The final step in the assembly process is the release and cyclization of the full-length polyketide chain to form the 14-membered macrolactone ring of 6-dEB. proteopedia.org This reaction is catalyzed by a thioesterase (TE) domain located at the C-terminus of the final module of DEBS3. proteopedia.orgpnas.org
Structural Biology and Enzymatic Mechanisms of 6 Deoxyerythronolide B Synthase Debs
Architectural Organization of the DEBS Megasynthase Complex
The DEBS system is a homodimeric complex composed of three distinct, large polypeptides designated DEBS1, DEBS2, and DEBS3. stanford.edustanford.edustanford.edu Each of these proteins is itself a massive molecule, with molecular weights of approximately 370, 380, and 330 kDa, respectively. psu.edu The genes encoding these three proteins—eryAI, eryAII, and eryAIII—are located contiguously within the erythromycin (B1671065) biosynthetic gene cluster in Saccharopolyspora erythraea. researchgate.net
The three polypeptides, DEBS1, DEBS2, and DEBS3, assemble non-covalently to form the functional DEBS complex. pnas.orgresearchgate.net This assembly is not random; it follows a specific order dictated by protein-protein interactions at the termini of the polypeptides. pnas.orgresearchgate.net Short, specific "docking domains" at the C-terminus of one polypeptide interact with complementary docking domains at the N-terminus of the subsequent polypeptide, ensuring the correct sequential arrangement of the modules for the stepwise synthesis of the polyketide chain. stanford.edustanford.eduresearchgate.net This ordered interaction is crucial for the unidirectional flow of the growing polyketide intermediate along the enzymatic assembly line. pnas.org
| Polypeptide | Associated Modules | Function |
| DEBS1 | Loading Didomain, Module 1, Module 2 | Initiates polyketide synthesis and performs the first two extension cycles. |
| DEBS2 | Module 3, Module 4 | Catalyzes the third and fourth extension cycles. |
| DEBS3 | Module 5, Module 6, Thioesterase Domain | Performs the final two extension cycles and catalyzes the cyclization and release of the final product. |
The DEBS assembly line is organized into a loading didomain, six extension modules, and a terminal thioesterase (TE) domain. annualreviews.orgnih.govpnas.org Each extension module is a collection of enzymatic domains that together catalyze one round of polyketide chain elongation and modification. stanford.edunih.gov The domains within each module are covalently linked, and the modules themselves are arranged sequentially along the three polypeptides. pnas.org
A minimal extension module contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. annualreviews.orgnih.gov In addition to this core set of domains, modules can also contain optional reductive domains: a ketoreductase (KR), a dehydratase (DH), and an enoyl reductase (ER). stanford.edunih.gov These reductive domains are responsible for modifying the β-keto group of the growing polyketide chain, leading to the structural diversity of the final product. nih.gov The specific combination of these domains within each module is what "programs" the synthesis of the polyketide. nih.gov
The synthesis is initiated by a loading didomain (LD) on DEBS1, which primes the first module with a propionyl-CoA starter unit. stanford.edustanford.edu The final step is catalyzed by the thioesterase (TE) domain at the C-terminus of DEBS3, which cleaves the completed polyketide chain from the synthase and facilitates its cyclization into the 14-membered lactone ring of 6-dEB. pnas.orgnih.gov
| Module | Polypeptide | Domains | Function of Reductive Domains |
| Loading | DEBS1 | AT, ACP | Loads the propionyl-CoA starter unit. |
| Module 1 | DEBS1 | KS, AT, KR, ACP | Reduces the β-keto group to a hydroxyl group. |
| Module 2 | DEBS1 | KS, AT, KR, ACP | Reduces the β-keto group to a hydroxyl group. |
| Module 3 | DEBS2 | KS, AT, KR (inactive), ACP | No reduction occurs due to an inactive KR domain. |
| Module 4 | DEBS2 | KS, AT, DH, ER, KR, ACP | Reduces the β-keto group completely to a methylene (B1212753) group. |
| Module 5 | DEBS3 | KS, AT, KR, ACP | Reduces the β-keto group to a hydroxyl group. |
| Module 6 | DEBS3 | KS, AT, KR, ACP | Reduces the β-keto group to a hydroxyl group. |
| Thioesterase | DEBS3 | TE | Cyclizes and releases the final polyketide chain. |
Mechanistic Interrogations of DEBS Catalytic Domains
The catalytic cycle of each DEBS module involves a series of coordinated reactions carried out by its constituent domains. The growing polyketide chain is passed from one active site to another, tethered to the phosphopantetheinyl arm of the acyl carrier protein.
The ketosynthase (KS) domain is central to the polyketide chain elongation process. nih.govresearchgate.net It catalyzes the decarboxylative Claisen condensation between the growing polyketide chain, which is transferred from the ACP of the preceding module, and the extender unit loaded onto the ACP of the current module. pnas.orgnih.gov This reaction extends the polyketide chain by two carbon atoms. annualreviews.org
The KS domain has a conserved active site cysteine residue that forms a covalent thioester intermediate with the incoming polyketide chain. nih.gov Mutational studies have identified several other conserved residues crucial for catalysis, including histidine residues that are thought to act as general bases in the condensation reaction. nih.gov The KS domain also plays a gatekeeping role, ensuring that only correctly formed intermediates are elongated, thereby maintaining the fidelity of the assembly line. researchgate.netacs.org While some KS domains show a degree of promiscuity, others exhibit high selectivity for their polyketide substrates. researchgate.netacs.org
The acyltransferase (AT) domain is responsible for selecting the correct extender unit, typically from a pool of acyl-CoA thioesters, and transferring it to the ACP of its own module. frontiersin.orgnih.govacs.org In the case of DEBS, all six extension modules specifically select for methylmalonyl-CoA. acs.org The specificity of the AT domain is a major determinant of the final structure of the polyketide. frontiersin.orgnih.gov
Structural and mutational studies have identified key residues within the AT active site that govern substrate specificity. frontiersin.orgacs.orgsjtu.edu.cn For example, specific motifs like "YASH" are associated with methylmalonyl-CoA specificity, while "HAFH" motifs are found in malonyl-CoA specific ATs. sjtu.edu.cn Engineering these motifs can alter the substrate specificity of the AT domain, although this often results in reduced catalytic efficiency. acs.orgsjtu.edu.cn The AT domain catalyzes the transfer of the extender unit via a ping-pong mechanism, forming a covalent acyl-enzyme intermediate at a conserved serine residue. nih.gov
The acyl carrier protein (ACP) is a small, acidic domain that plays a crucial role in shuttling the growing polyketide chain between the various catalytic domains within a module and between modules. nih.govportlandpress.comnih.gov The polyketide intermediate is attached to the ACP via a flexible phosphopantetheine (Ppant) arm, which is post-translationally attached to a conserved serine residue. nih.govnih.gov
The dynamic nature of the ACP allows it to interact with multiple partner domains. nih.govportlandpress.comresearchgate.net The recognition between the ACP and its partner domains is highly specific, involving protein-protein interactions. nih.govpnas.org For instance, helix II of the ACP has been identified as a key determinant for the specific interaction with the KS domain. pnas.org The translocation of the polyketide chain from the ACP of one module to the KS of the next is a critical step that relies on these specific interactions to ensure the unidirectional flow of biosynthesis. pnas.orgpnas.org Computational docking studies and cross-linking experiments have been employed to model and understand the transient interactions between the ACP and its partner domains. nih.govnih.gov
Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) Domain Contributions to Beta-Carbon Processing and Stereochemistry
The remarkable structural diversity of polyketides is, in large part, attributable to the selective processing of the β-keto group of the growing polyketide chain by a suite of modifying domains within each module of the polyketide synthase (PKS) assembly line. In the 6-deoxyerythronolide B synthase (DEBS), these modifications are carried out by the ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains. The presence and activity of these domains in a given module determine the final oxidation state and stereochemistry of the corresponding carbon centers in the this compound (6-dEB) macrolactone.
The Ketoreductase (KR) domain is responsible for the stereospecific reduction of the β-ketoacyl-acyl carrier protein (ACP) intermediate to a β-hydroxyacyl-ACP. rsc.org This reduction utilizes NADPH as a cofactor. rsc.organnualreviews.org The stereochemical outcome of this reaction is dictated by the specific type of KR domain. KR domains are classified based on the stereochemistry they impart at both the β-hydroxyl and α-alkyl positions. For instance, B-type KR domains, which are prevalent in DEBS, typically generate a (3R)-hydroxyl group. rsc.org The active sites of A- and B-type KR domains contain a conserved triad (B1167595) of tyrosine, serine, and lysine (B10760008) residues that are crucial for catalysis and determining the 3S or 3R orientation of the resulting β-hydroxyl group. rsc.org The presentation of the β-ketoacyl substrate to the active site, guided by features like a conserved Leu-Asp-Asp motif in B-type KRs, is critical for achieving the correct stereochemical outcome. rsc.org In DEBS, five of the six extension modules contain active KR domains that consume NADPH during the synthesis of 6-dEB. nih.gov
The Dehydratase (DH) domain , when present and active, catalyzes the elimination of the β-hydroxyl group, introducing a double bond into the growing polyketide chain to form an α,β-unsaturated enoyl-ACP intermediate. The DEBS DH domain in module 4 (DEBS DH4) has been shown to catalyze a syn-elimination of water. nih.gov Research has demonstrated that DEBS DH4 can act on a chemoenzymatically prepared (2R, 3R)-2-methyl-3-hydroxypentanoyl-ACP to yield the corresponding (E)-enoyl-ACP. nih.gov This indicates a high degree of stereospecificity. Interestingly, the reverse hydration reaction is also catalyzed by DH4, establishing an equilibrium between the hydroxylated and unsaturated forms. nih.gov The majority of KR domains that are functionally paired with a DH domain possess a conserved "Leu-Asp-Asp" motif. nih.gov
The Enoyl Reductase (ER) domain completes the full reduction of the β-carbon by catalyzing the saturation of the α,β-double bond of the enoyl-ACP intermediate, using NADPH as the reductant. nih.govresearchgate.net This results in a saturated acyl-ACP. The presence of an active ER domain, in conjunction with active KR and DH domains within the same module, leads to a fully reduced and saturated carbon center in the final polyketide product. The ER domain in DEBS is a homodimeric entity. annualreviews.org The coordinated action of these three domains allows for precise control over the functionality and stereochemistry at each extension cycle, ultimately shaping the complex architecture of 6-dEB.
| Domain | Function | Cofactor | Stereochemical Control |
| Ketoreductase (KR) | Reduces β-keto group to a β-hydroxyl group. | NADPH | Determines the stereochemistry of the β-hydroxyl group (e.g., 3R or 3S). |
| Dehydratase (DH) | Eliminates the β-hydroxyl group to form an α,β-double bond. | None | Catalyzes a stereospecific elimination (e.g., syn-elimination). |
| Enoyl Reductase (ER) | Reduces the α,β-double bond to a saturated carbon-carbon bond. | NADPH | Produces a fully reduced and saturated carbon center. |
Thioesterase (TE) Domain Role in Macrolactonization and Product Release
The final step in the biosynthesis of this compound is catalyzed by the terminal Thioesterase (TE) domain . pnas.orgrcsb.org This domain is responsible for both the release of the fully elongated and modified polyketide chain from the ACP of the final module (module 6) and its concomitant cyclization into the 14-membered macrolactone ring. pnas.org
The TE domain of DEBS is a homodimer with a molecular mass of approximately 66 kDa and belongs to the α/β-hydrolase family of enzymes. pnas.org A key structural feature of the DEBS TE is a substrate channel that passes through the entire protein. pnas.orgpdbj.org The active site, comprising a catalytic triad of Asp-169, His-259, and Ser-142, is located within this channel. pdbj.orgresearchgate.net This architecture is thought to shield the reactive polyketide intermediate from the aqueous environment, thereby favoring intramolecular cyclization over hydrolysis. pnas.org
The process of macrolactonization begins with the transfer of the linear heptaketide chain from the ACP of module 6 to the active site serine (Ser-142) of the TE domain, forming a covalent acyl-enzyme intermediate. pnas.org The TE domain then orients the polyketide chain in a conformation that facilitates the nucleophilic attack of a specific hydroxyl group on the polyketide backbone onto the carbonyl carbon of the thioester bond. This intramolecular esterification reaction releases the 14-membered 6-dEB macrolactone. pnas.org
| Feature | Description |
| Enzyme Family | α/β-hydrolase pnas.org |
| Quaternary Structure | Homodimer pnas.org |
| Active Site | Catalytic triad (Asp-169, His-259, Ser-142) located in a substrate channel. pdbj.orgresearchgate.net |
| Mechanism | 1. Transfer of polyketide from ACP6 to TE active site serine. 2. Conformational positioning of the polyketide chain. 3. Intramolecular nucleophilic attack by a hydroxyl group. 4. Release of the 14-membered macrolactone. pnas.org |
| Key Structural Feature | Substrate channel passing through the protein, shielding the reaction from solvent. pnas.orgpdbj.org |
Inter-domain and Inter-module Communication in DEBS
The efficient and processive nature of the DEBS assembly line relies on highly specific and coordinated communication between its constituent domains, both within a single module (intra-module) and between successive modules (inter-module).
Analysis of Protein-Protein Interfaces Driving DEBS Assembly Line Functionality
Protein-protein interactions are paramount in dictating the vectorial transfer of the growing polyketide chain. nih.gov These interactions ensure that the reactive biosynthetic intermediates are channeled sequentially from one active site to the next without dissociation from the enzyme complex. researchgate.net
Cryo-electron microscopy (cryo-EM) studies have provided near-atomic resolution insights into these interfaces, particularly the interactions between the ACP and the ketosynthase (KS) domains. researchgate.netbiorxiv.org These studies have revealed that the ACP domain interacts differently with the KS domain during intramolecular chain elongation versus intermolecular chain translocation. biorxiv.org For instance, during intra-modular elongation, the ACP of a given module (ACPn) binds to a relatively small portion of the KS-AT cleft of the same module (KSn). In contrast, during inter-modular translocation, the ACP of the upstream module (ACPn) forms more extensive interactions within the KS-AT cleft of the downstream module (KSn+1), also making secondary contacts with the docking domain of the downstream module. biorxiv.org These distinct binding modes are crucial for the unidirectional flow of the polyketide chain.
A "ratchet mechanism" has been proposed to explain the unidirectional translocation, where the specificity of ACP-KS interactions prevents the backward transfer of the elongated chain. pnas.org Site-directed mutagenesis studies have identified specific residues on the ACP domain that are critical for these selective interactions, further supporting the model of distinct protein interfaces for chain elongation and translocation. pnas.org
Role of Docking Domains in Sequential Module Interaction
At the junctions between the large homodimeric proteins that constitute DEBS (DEBS1, DEBS2, and DEBS3), specific protein-protein interactions are mediated by short, independently folding regions known as docking domains (DDs). rcsb.orgresearchgate.net These domains are located at the C-terminus of the upstream polypeptide and the N-terminus of the downstream polypeptide. nih.gov
The interaction between these complementary docking domains is crucial for the correct assembly of the multi-protein complex and for ensuring the fidelity of chain transfer between modules located on different polypeptides (e.g., between module 2 on DEBS1 and module 3 on DEBS2). pnas.orgnih.gov NMR and X-ray crystallography have elucidated the structures of these docking domain complexes. rcsb.orgnih.gov The N-terminal docking domain (KS-side) typically forms a coiled-coil motif, while the C-terminal docking domain (ACP-side) is also helical. nih.gov These domains interact with micromolar affinity, which is specific enough to maintain the integrity of the biosynthetic pathway. biorxiv.org
The structure of a fused docking domain pair from the DEBS2-DEBS3 interface revealed a stable dimeric structure, highlighting the role of these domains in both dimerization and the specific docking of successive PKS proteins. rcsb.org The specificity of these docking domain interactions is a key factor in the modular nature of PKS assembly lines and is a critical consideration in the bioengineering of hybrid PKS systems. nih.govoup.com
Conformational Studies of DEBS and its Constituent Modules
Understanding the three-dimensional architecture and conformational dynamics of the massive DEBS complex is essential for a complete mechanistic understanding of its function. Due to its size and flexibility, obtaining high-resolution structures of the entire assembly has been challenging, necessitating the use of techniques that can probe large, dynamic complexes.
Application of Small-Angle X-ray Scattering (SAXS) in DEBS Structural Analysis
SAXS studies on various DEBS constructs, including whole modules and bimodular proteins, have provided significant insights into their architecture. stanford.edustanford.edu For example, SAXS analysis of a bimodular construct containing modules 5 and 6 (DEBS3) revealed a thin, elongated ellipsoidal shape. stanford.edu Rigid body modeling based on the SAXS data suggested that modules 5 and 6 stack collinearly along the two-fold axis of symmetry. stanford.edu
High-Resolution Structural Insights from Crystallographic Studies of DEBS Fragments
The immense size and inherent flexibility of the 2-MDa this compound synthase (DEBS) complex have historically posed significant challenges to its structural elucidation. nih.gov To circumvent these obstacles, researchers have employed a "divide and conquer" strategy, focusing on the crystallographic analysis of individual domains and didomain fragments. This approach has yielded a wealth of high-resolution structural data, providing critical insights into the architecture and function of this remarkable molecular machine.
One of the earliest successes in this area was the determination of the crystal structure of the thioesterase (TE) domain, the terminal domain of DEBS responsible for cyclizing and releasing the final polyketide product. pnas.org Solved to a resolution of 2.8 Å, the structure revealed a homodimeric arrangement with each monomer adopting an α/β-hydrolase fold. pnas.org A notable and unusual feature of the DEBS TE is a substrate channel that passes entirely through the protein, with the active site located centrally. pnas.org This structural arrangement is believed to be crucial for the regioselective lactonization of the linear polyketide chain.
Significant progress has also been made in understanding the core enzymatic machinery of the extension modules through the crystallographic analysis of ketosynthase-acyltransferase (KS-AT) didomain fragments. The X-ray crystal structure of a 194-kDa homodimeric fragment from module 5 was solved at 2.7 Å resolution. pnas.orgnih.gov This structure revealed that the KS domains form a homodimer at the core, with the AT domains positioned on opposite sides. pnas.org A surprising finding was the substantial distance of approximately 80 Å separating the active site cysteine of the KS domain from the active site serine of the AT domain. pnas.orgnih.gov This large separation implies that significant conformational changes or domain reorganizations are necessary for the acyl carrier protein (ACP) to shuttle the growing polyketide chain between the two active sites. pnas.orgnih.gov
Further structural studies on a 190-kDa fragment of the KS-AT didomain from module 3, resolved to 2.6 Å, reinforced these architectural principles. nih.gov This study, which included the covalently bound inhibitor cerulenin, provided a more detailed view of the KS active site. nih.gov Comparative analysis of the KS3 and KS5 structures highlighted specific residues within a loop region at the homodimer interface that likely contribute to the substrate specificity of the KS domains. nih.gov
The structures of the KS-AT didomains from both module 3 and module 5 are strikingly similar, with the KS domains adopting an αβαβα fold, and the AT domains featuring an α/β hydrolase-like core with a smaller appended subdomain. nih.govannualreviews.org These studies also illuminated the importance of linker regions, which were found to be structurally well-defined and play a crucial role in mediating interdomain and intersubunit interactions through highly conserved residues. pnas.orgnih.gov
While the majority of structural data has been obtained through X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy has been instrumental in determining the solution structure of the ACP domain from module 2. rcsb.orgnih.gov The ACP domain, a small (approximately 10 kDa) and highly dynamic protein, adopts a three-helical bundle fold. rcsb.orgnih.gov This structural information has enabled the construction of homology models for the other ACP domains within DEBS and has provided a basis for understanding the specific protein-protein recognition events that govern the interaction of the ACP with its partner domains. nih.gov
The following tables summarize the key crystallographic and NMR studies on DEBS fragments:
| DEBS Fragment | Method | Resolution | Key Structural Features | PDB ID |
| Thioesterase (TE) Domain | X-ray Crystallography | 2.8 Å | Homodimer, α/β-hydrolase fold, substrate channel through the protein. pnas.org | 1KEZ |
| KS-AT Didomain (Module 5) | X-ray Crystallography | 2.7 Å | Homodimer, large (≈80 Å) separation between KS and AT active sites, structured linker regions. pnas.orgrcsb.org | 2HG4 |
| KS-AT Didomain (Module 3) | X-ray Crystallography | 2.6 Å | Homodimer, similar architecture to module 5, inhibitor-bound structure reveals details of the KS active site. nih.gov | 2QO3 |
| Acyl Carrier Protein (ACP) Domain (Module 2) | NMR Spectroscopy | N/A | Three-helical bundle fold. rcsb.orgnih.gov | 2JU1 |
| Ketoreductase (KR) Domain (Module 1) | X-ray Crystallography | Not specified in provided context | Composed of a structural and a catalytic subdomain. annualreviews.org | Not specified |
Genetic Engineering and Synthetic Biology Approaches for 6 Deoxyerythronolide B Research
Strategies for Genetic Manipulation of the DEBS Gene Cluster
The DEBS complex consists of three large polypeptides (DEBS1, DEBS2, DEBS3), organized into a loading module and six extension modules. Each extension module contains a set of catalytic domains responsible for one round of polyketide chain elongation and modification. Genetic manipulation strategies target these domains and modules to predictably alter the final structure of the polyketide product. pnas.org
One of the most direct approaches to altering the structure of 6dEB is the targeted deletion or inactivation of specific catalytic domains within the DEBS modules. wikipedia.org The domains responsible for β-carbon processing—the ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER)—are primary targets for these modifications.
Inactivation is often achieved by introducing point mutations into the active site of a target domain, for example, by mutating a key active site cysteine or histidine in a ketosynthase (KS) domain to an alanine. nih.gov The first reported genetic engineering of DEBS involved the inactivation of the KR domain in module 5, which resulted in the production of a 5-keto macrolide instead of the native 5-hydroxy macrolide. wikipedia.org Similarly, inactivating the KR domain of module 5 in the erythromycin (B1671065) PKS by deletion led to a 6-DEB derivative with a ketone group at the C-5 position. srce.hr
These "loss-of-function" mutations can be applied systematically. Deleting or inactivating KR, DH, or ER domains prevents the corresponding reduction or dehydration step at a specific cycle of chain extension, leading to the incorporation of a keto, enoyl, or hydroxyl group, respectively, in the final macrolactone ring. pnas.orgwikipedia.org It is also possible to delete entire modules to produce polyketides with shorter carbon chains. wikipedia.org
| Target Domain/Module | Modification Type | Effect on Polyketide Structure | Reference |
| Module 5 Ketoreductase (KR5) | Inactivation/Deletion | Production of a 5-keto-6-deoxyerythronolide B derivative. | wikipedia.orgsrce.hr |
| Module 1 Ketosynthase (KS1) | Inactivation (Cys->Ala) | Abolishes initiation; allows feeding of synthetic diketide analogs. | srce.hr |
| Various KR, DH, ER domains | Deletion/Inactivation | Prevents reduction/dehydration at the corresponding module. | pnas.orgwikipedia.org |
| Entire Extension Module | Deletion | Shortens the polyketide chain by one extender unit. | wikipedia.org |
A more advanced strategy for generating structural diversity is the substitution of entire domains with functionally related domains from other PKSs. acs.org This approach allows for the introduction of new chemical moieties and functionalities. Acyltransferase (AT) domain substitution is the most common method used for engineering DEBS. wikipedia.org The native DEBS loading module specifically primes the synthase with a propionyl-CoA starter unit, and all six extension modules incorporate (2S)-methylmalonyl-CoA extender units. asm.orgacs.org
By replacing a native DEBS AT domain with one that has a different substrate specificity, the type of extender unit incorporated at that specific position can be changed. For example, researchers have successfully replaced the methylmalonyl-CoA-specific AT domains of DEBS with malonyl-CoA-specific AT domains from the rapamycin (B549165) PKS. acs.orgnih.govasm.org This has led to the production of novel desmethyl erythromycin derivatives. asm.org The replacement of the AT domain in module 6 of DEBS with the malonyl-specific AT from module 2 of the rapamycin PKS resulted in the production of 2-nor-6-deoxyerythronolide B. acs.org
While powerful, domain swapping can be challenging. The productivity of the resulting hybrid PKS is often lower than the parent enzyme, potentially due to improper interactions between the swapped domain and its neighboring domains or the disruption of critical interdomain linker regions. conicet.gov.armdpi.com Studies have shown that the ketosynthase (KS) domain of the subsequent module can act as a bottleneck, exhibiting slow turnover rates when presented with a non-native substrate from the engineered module. biorxiv.org
| Original Domain | Substituted Domain | Source PKS | Resulting Product | Reference |
| DEBS AT1 | "Hyg" AT2 | Streptomyces hygroscopicus | 12-desmethyl-12-deoxyerythromycin A | nih.govasm.org |
| DEBS AT2 | "Ven" AT | Streptomyces venezuelae | 10-desmethylerythromycin A | nih.govasm.org |
| DEBS AT6 | RAPS AT2 | Rapamycin PKS | 2-nor-6-deoxyerythronolide B | acs.orgacs.org |
| DEBS Module 4 AT | RAPS Module 2 AT | Rapamycin PKS | 6-desmethylerythromycin D | srce.hr |
Beyond wholesale domain swapping, rational design using site-directed mutagenesis offers a more precise method for altering domain function. nih.govresearchgate.net This approach focuses on modifying specific amino acid residues within a domain's active site that are known to control substrate specificity. srce.hr
For acyltransferase (AT) domains, conserved amino acid motifs crucial for selecting the correct extender unit have been identified. By mutating these key residues, it is possible to change an AT domain's specificity from its native methylmalonyl-CoA to malonyl-CoA. srce.hr However, this approach can be nuanced; instead of a complete switch in specificity, the engineered AT domain may become "promiscuous," accepting both extender units to produce a mixture of products. srce.hr Research into hybrid AT domains has suggested that a short C-terminal "hypervariable region" is a primary determinant of substrate specificity, providing a focused target for engineering efforts. nih.gov
This rational design approach can also be used for "gain-of-function" mutations. For instance, an inactive domain can be made active, or a domain can be engineered to perform a new chemical transformation. This requires a deep structural and mechanistic understanding of the enzyme but holds the potential for creating highly novel polyketide structures. pnas.org
The stereochemistry of the final 6dEB macrolactone is precisely controlled during biosynthesis, with DEBS producing only one of 1024 possible diastereomers. acs.org Much of this stereocontrol is dictated by the ketoreductase (KR) domains. acs.org KR domains catalyze the reduction of the β-keto group and, in some cases, the epimerization of the α-methyl group of the growing polyketide chain. acs.orgbeilstein-journals.org
KR domains are classified based on the stereochemistry of the resulting hydroxyl group: A-type KRs produce L-configured β-hydroxy groups, while B-type KRs produce D-configured β-hydroxy groups. researchgate.net The stereochemical outcome is an intrinsic property of the KR domain itself. mdpi.com This has been demonstrated through domain-swap experiments where a KR domain transplanted into a new module retains its native stereospecificity. mdpi.com
For example, studies have shown that the KR domain can control the stereochemistry at both the α-carbon (C-2) and β-carbon (C-3) of the chain extension intermediate. beilstein-journals.org By swapping KR domains between different modules of DEBS or from other PKSs, it is possible to predictably alter the stereochemistry at specific positions in the polyketide backbone. wikipedia.orgbeilstein-journals.org This powerful technique allows for the generation of novel stereoisomers of 6dEB and other polyketides.
| DEBS Module | Native KR Type | Resulting Stereochemistry | Key Function | Reference |
| Module 1 | B-type | (2S, 3R) | Epimerizes α-methyl, reduces β-keto | acs.orgbeilstein-journals.org |
| Module 2 | A-type | (2R, 3S) | Reduces β-keto without epimerization | acs.orgbeilstein-journals.org |
| Module 3 | Inactive (C-type) | (2S)-methyl, 3-keto | Epimerizes α-methyl without reduction | acs.orgresearchgate.net |
| Module 5 | A-type | (2R, 3S) | Reduces β-keto without epimerization | acs.orgbeilstein-journals.org |
| Module 6 | A-type | (2R, 3S) | Reduces β-keto without epimerization | acs.orgbeilstein-journals.org |
Heterologous Expression Systems for 6-Deoxyerythronolide B Production
While genetic manipulation is often first performed in the native producer, Saccharopolyspora erythraea, or a genetically tractable stand-in like Streptomyces coelicolor, these organisms can be slow-growing and difficult to cultivate. asm.orgconicet.gov.ar To overcome these limitations and facilitate rapid testing of engineered constructs and high-titer production, researchers have developed heterologous expression systems in more industrially amenable hosts.
Escherichia coli is a widely used host for heterologous protein expression due to its rapid growth, well-understood genetics, and established fermentation processes. However, expressing a massive, complex enzyme system like DEBS, which involves a gene cluster over 30 kilobases in size, presents significant challenges. nih.govnih.gov
Successful heterologous production of 6dEB in E. coli requires several key components:
The DEBS Genes : The three large genes encoding DEBS1, DEBS2, and DEBS3 must be expressed in a coordinated manner. nih.gov
Post-Translational Modification : PKSs require activation by a phosphopantetheinyl transferase (PPTase), which attaches a 4'-phosphopantetheine (B1211885) prosthetic group to the acyl carrier protein (ACP) domains. E. coli lacks a suitable native PPTase, so a heterologous one, such as Sfp from Bacillus subtilis, must be co-expressed. nih.gov
Precursor Supply : E. coli does not naturally produce the propionyl-CoA starter unit or the (2S)-methylmalonyl-CoA extender units required for 6dEB synthesis. researchgate.net Therefore, the host's metabolism must be engineered. This is typically achieved by introducing pathways, such as the propionyl-CoA carboxylase (PCC) pathway from other organisms, to convert exogenously fed propionate (B1217596) into the necessary building blocks. nih.govresearchgate.net
Through metabolic engineering and optimization of gene expression levels, significant titers of 6dEB have been achieved in E. coli, with some reports exceeding 1 gram per liter. asm.org Research has shown that balancing the expression of the DEBS biosynthetic genes and the precursor-provisioning enzymes is critical for maximizing production. nih.gov The successful expression of DEBS in E. coli provides a powerful and adaptable platform for producing novel polyketides generated through the genetic engineering strategies described above. conicet.gov.ar
| Component | Function | Origin | Necessity in E. coli | Reference |
| eryAI, eryAII, eryAIII | Encode DEBS1, DEBS2, DEBS3 proteins | Saccharopolyspora erythraea | Core biosynthetic enzymes | nih.gov |
| sfp | Phosphopantetheinyl transferase (PPTase) | Bacillus subtilis | Post-translational activation of ACP domains | nih.gov |
| Propionyl-CoA Carboxylase (PCC) | Converts propionyl-CoA to (S)-methylmalonyl-CoA | Streptomyces coelicolor, others | Provides extender units for PKS | nih.govresearchgate.net |
| Propionate Feed | Exogenous substrate | N/A | Source for propionyl-CoA and methylmalonyl-CoA | researchgate.net |
Utilization of Streptomyces coelicolor as a Heterologous Host for DEBS
Streptomyces coelicolor has emerged as a preferred heterologous host for expressing large polyketide synthase (PKS) gene clusters like DEBS. nih.govnih.gov Its suitability stems from several key advantages: a genetic and physiological background similar to the native producer, a compatible codon usage profile, and the natural capacity to produce the necessary precursor metabolites, particularly propionyl-CoA and methylmalonyl-CoA. nih.govconicet.gov.ar
One of the seminal achievements in this area was the development of the S. coelicolor CH999 host strain, often used with the pRM5 expression vector. conicet.gov.ar This system was successfully used to express the entire DEBS gene cluster, marking the first instance of heterologous production of a type I macrolide polyketide in bacteria. conicet.gov.ar This breakthrough provided a robust platform for the subsequent development of combinatorial biosynthesis and chemobiosynthesis techniques. conicet.gov.arasm.org High levels of this compound (6-dEB) have been achieved in S. coelicolor, and the host has been instrumental in producing novel analogues by expressing engineered DEBS genes and feeding synthetic starter units. asm.orgnih.gov
| Host Strain | Vector System | Key Achievement | Reference |
| S. coelicolor CH999 | pRM5 (SCP2*-derived plasmid) | First heterologous production of 6-dEB from the entire DEBS gene set. | conicet.gov.ar |
| S. coelicolor CH999 | pKOS131-043a (Streptomyces expression vector) | Production of 15-R-6-dEB analogues via chemobiosynthesis with an engineered DEBS. | asm.org |
Exploration of Bacillus subtilis as an Alternative Heterologous Host for this compound Secretion
Bacillus subtilis is a well-established industrial microorganism known for its non-pathogenic nature, excellent fermentation characteristics, and its capacity to secrete large amounts of proteins and other substances. uni-greifswald.deportlandpress.com These traits make it an attractive candidate for the heterologous production of polyketides. Research has demonstrated that B. subtilis can functionally express the entire, complex DEBS gene cluster from Saccharopolyspora erythraea. researchgate.netnih.gov
| Host Strain | Genetic Modification | Outcome | Reference |
| B. subtilis | Expression of DEBS genes from individual cassettes with optimized RBS. | Functional expression of DEBS and secretion of 6-dEB. | researchgate.netnih.gov |
| B. subtilis | Deletion of native secondary metabolite clusters (surfactin, bacillaene, plipastatin). | Tested to improve precursor availability. | researchgate.netnih.gov |
| B. subtilis | Deletion of the prpBD operon. | Significant increase in 6-dEB yield when fed exogenous propionate. | researchgate.netnih.gov |
Chromosomal Integration Strategies for DEBS Gene Localization in Engineered Hosts
While plasmid-based expression is common, integrating the DEBS genes directly into the host chromosome offers superior genetic stability, eliminates the need for constant antibiotic selection pressure, and provides a more controlled cellular environment. acs.orgnih.gov Several strategies are available for chromosomal integration in hosts like Streptomyces and Bacillus.
Homologous Recombination : This method relies on the host's natural DNA repair machinery to swap a DNA sequence on the chromosome with a sequence on a delivered vector. In B. subtilis, double crossover homologous recombination is a standard technique for stable gene integration. researchgate.net
Site-Specific Recombination : This approach uses specific enzymes (recombinases) that recognize distinct DNA sites (att sites) on both the chromosome and an integration vector. The φC31 integrase system, which recognizes attB sites in the Streptomyces genome, is a widely used tool for this purpose. nih.gov
Transposon-Mediated Integration : Mobile genetic elements called transposons can insert DNA sequences into the genome at random or semi-random locations. Transposases derived from elements like Tn5 can be used to integrate foreign genes into bacterial chromosomes. acs.org
Recombineering : Techniques like Red/ET recombineering allow for the direct cloning and integration of large gene clusters into specific chromosomal loci, such as the amyE gene site in B. subtilis. nih.gov
These strategies can be adapted to integrate single genes or the entire multi-gene DEBS cluster, providing a stable foundation for industrial-scale production and further genetic engineering.
Synthetic Biology Principles in DEBS Assembly Line Reprogramming
The modular nature of DEBS, where each module is responsible for one cycle of chain elongation and modification, makes it a prime target for synthetic biology. dtu.dkfrontiersin.org The "assembly line" logic, where the order and domain composition of modules are co-linear with the structure of the final product, provides a blueprint for rational engineering. frontiersin.orgbris.ac.uk
Rational Redesign of Modular Polyketide Synthase Pathways
Rational redesign involves making targeted changes to the PKS genetic code to predictably alter the final polyketide structure. nih.gov This can be achieved by modifying domains within a module or by swapping entire modules. For example, altering the acyltransferase (AT) domain can change the type of extender unit incorporated into the polyketide backbone. nih.gov Inactivating a ketoreductase (KR) or dehydratase (DH) domain by site-directed mutagenesis can lead to a different oxidation state at a specific carbon in the 6-dEB backbone. pnas.org While the concept is straightforward, successful implementation can be challenging, as modifications can disrupt critical protein-protein interactions between domains or modules, often leading to reduced or abolished activity. dtu.dk
Construction of DEBS Chimeras for Novel Polyketide Generation
A more ambitious approach involves creating chimeric PKSs by combining modules from different synthase assembly lines. researchgate.net Researchers have successfully created hybrid PKSs by fusing modules from DEBS with those from other systems, such as the rifamycin (B1679328) synthase (RIFS) or the rapamycin synthase (RAPS). researchgate.net A key element in this strategy is the use of compatible "docking domains"—short, non-covalent linker regions at the termini of PKS proteins that mediate their interaction. rsc.org By using the well-characterized docking domains from DEBS, scientists have assembled libraries of novel bimodular and trimodular PKSs. rsc.org However, these chimeric synthases frequently exhibit significantly lower product yields compared to their natural counterparts, likely due to suboptimal interactions between the foreign protein domains. researchgate.netrsc.org
Combinatorial Biosynthesis for Libraries of "Unnatural" this compound Analogues
Combinatorial biosynthesis leverages genetic engineering to create a wide variety of novel compounds by mixing and matching biosynthetic genes or domains. nih.govucsc.edu By applying this to DEBS, researchers have generated libraries containing numerous "unnatural" analogues of 6-dEB. nih.gov For instance, a study that engineered two or more domains within the DEBS assembly line resulted in the production of approximately 50 different 6-dEB analogues. nih.gov
A powerful related strategy is chemobiosynthesis , which combines genetic engineering with precursor-directed biosynthesis. nih.gov In this approach, a key enzyme in the natural pathway is inactivated, such as the ketosynthase of the first module (KS1). srce.hr The blocked biosynthesis can then be rescued by feeding the engineered organism a synthetic analogue of the natural biosynthetic intermediate. srce.hr Another variation involves deleting the entire loading module of DEBS and feeding various synthetic acyl-thioesters, which the engineered PKS then accepts as starter units to produce a range of novel 15-R-6-dEB analogues. nih.gov This approach expands the accessible chemical diversity beyond what is possible through genetic manipulation alone.
Metabolic Engineering Strategies for Enhanced 6 Deoxyerythronolide B Production
Manipulation of Native Metabolic Pathways to Redirect Carbon Flux
Beyond introducing heterologous pathways, a complementary and powerful strategy is to manipulate the host's native metabolic network to channel carbon flux away from competing pathways and towards the desired precursors. nih.govescholarship.org This involves a systems-level approach to rebalance (B12800153) cellular metabolism for specialized secondary metabolite production.
One major target is the elimination of pathways that drain the precursor pools. nih.gov As mentioned, deleting propionate (B1217596) catabolism genes (prpBD in B. subtilis) is a successful strategy. nih.gov In a broader approach, deleting entire gene clusters for the production of native secondary metabolites in B. subtilis—such as those for surfactin, bacillaene, and plipastatin—was explored to free up cellular resources and common building blocks for heterologous polyketide synthesis. nih.gov
Another key strategy is to engineer central metabolism to overproduce the necessary precursors, thereby avoiding reliance on external feedstocks. The heterologous expression of the complete Wood-Werkman cycle from Propionibacteria in E. coli exemplifies this approach, enabling the de novo synthesis of both propionyl-CoA and (2S)-methylmalonyl-CoA directly from glucose. dntb.gov.uadtu.dk This creates a more cost-effective and self-sufficient production system. dntb.gov.ua Investigations into native E. coli pathways have also revealed the role of the sbm-ygfG-ygfH operon in converting succinate (B1194679) to propionate, and manipulation of these genes can be used to modulate the endogenous propionyl-CoA supply. nih.gov These strategies, which redirect the fundamental carbon flow of the cell, are essential for developing economically viable processes for complex natural products like 6-deoxyerythronolide B.
Fermentation Process Optimization for Augmented this compound Titers
The efficient production of this compound (6-dEB) in heterologous hosts, such as Escherichia coli, is highly dependent on the optimization of fermentation processes. Moving from standard shake flask cultures to controlled bioreactors allows for precise manipulation of environmental and nutritional parameters, leading to significant increases in cell density and product yield.
Development of Advanced Fed-Batch Cultivation Strategies
Advanced fed-batch cultivation has emerged as a cornerstone for maximizing 6-dEB titers. This strategy involves the controlled feeding of nutrients to the culture, which prevents the accumulation of toxic byproducts and maintains optimal conditions for growth and production over an extended period.
Initial efforts in shake flasks with engineered E. coli strains yielded 6-dEB titers in the range of 1 to 10 mg/L. nih.govnih.gov The transition to a high-cell-density fed-batch fermentation process, built upon established protocols for recombinant protein production, marked a significant improvement. nih.gov This strategy consistently increased 6-dEB production to approximately 100 mg/L. nih.govnih.gov A key element of this success was the controlled feeding of propionate, a crucial precursor for 6-dEB biosynthesis. The process was designed so that the 6-dEB titer reached a plateau once the exogenously supplied propionate was depleted. nih.gov Further supplementation with propionate during the fermentation reproducibly enhanced the final titer. nih.gov
The utility of co-expressing an accessory thioesterase (TEII) from the native erythromycin (B1671065) producer, Saccharopolyspora erythraea, has also been demonstrated to enhance 6-dEB productivity in E. coli. The inclusion of TEII in the fed-batch system led to a further increase in the final 6-dEB titer to 180 mg/L. nih.govnih.gov More recent strategies have continued to refine this approach, with reports of titers reaching as high as 1.1 g/L in an optimized E. coli strain using a high-cell-density fed-batch reactor. dtu.dk
Another advanced fed-batch approach involves the use of specialized cultivation systems, such as the EnBase® technology, which has been applied for the production of 6-dEB in Bacillus subtilis. nih.gov Such systems provide a controlled glucose release, enabling stable, long-term cultivation that is often required for the expression of large, complex multienzyme systems like the this compound synthase (DEBS). nih.gov These fed-batch systems are advantageous as they maintain a stable metabolic state, which is crucial for producing complex molecules over extended cultivation times, often exceeding 50 hours. nih.gov
| Host Organism | Cultivation Method | Key Strategy | Reported 6-dEB Titer |
| Escherichia coli | Shake Flask | Baseline | 1-10 mg/L nih.govnih.gov |
| Escherichia coli | Fed-Batch Fermentation | High-cell-density, propionate feeding | ~100 mg/L nih.govnih.gov |
| Escherichia coli | Fed-Batch Fermentation | High-cell-density, propionate feeding, TEII co-expression | 180 mg/L nih.gov |
| Escherichia coli K207-3 | Fed-Batch Fermentation | Optimized strain and plasmids | 1.1 g/L dtu.dk |
| Bacillus subtilis | EnBase® Fed-Batch | Controlled glucose release | Not specified, but successful production reported nih.gov |
Chemobiosynthetic Approaches for this compound Analogues
Chemobiosynthesis is a powerful hybrid strategy that combines chemical synthesis with microbial fermentation to generate novel polyketide analogues. This approach leverages the catalytic machinery of an engineered microorganism to process synthetic, unnatural precursors, thereby creating molecules that would be difficult to produce through chemical synthesis or genetic engineering alone.
Precursor-Directed Biosynthesis Utilizing Exogenous Substrates
Precursor-directed biosynthesis is a key chemobiosynthetic technique used to produce a variety of 6-dEB analogues. nih.gov The foundational work for this method involves engineering the DEBS enzyme complex. Specifically, the ketosynthase domain of the first module (KS1) is inactivated, creating a KS1-null (KS1⁰) mutant. nih.govdss.go.th This mutation abolishes the native synthesis of 6-dEB because the enzyme cannot perform the initial condensation step. dss.go.thnih.gov
However, the production of a macrolactone can be restored by feeding the culture a synthetically prepared diketide intermediate. nih.govdss.go.th The remaining modules of the DEBS complex are catalytically flexible enough to accept and process these "unnatural" diketide substrates, leading to the formation of 13-substituted 6-dEB analogues. nih.govdss.go.th The nature of the R-group at the C-13 position of the final macrolide is determined by the structure of the fed diketide. nih.gov
The success of this process is influenced by several variables, including the concentration of the fed diketide, the stability of the precursor in the culture, and the timing of its addition relative to the growth phase of the microorganism. nih.gov A significant challenge is that a major portion of the fed diketides can be degraded by the host cell's metabolic processes. nih.gov Further engineering of the DEBS complex, such as removing the entire loading domain and first module rather than just inactivating KS1, has been shown to improve the utilization of some diketide precursors and increase the production of the corresponding 6-dEB analogues in both Streptomyces coelicolor and Saccharopolyspora erythraea. nih.gov For example, feeding (2R, 3S)-5-fluoro-3-hydroxy-2-methylpentanoate N-propionylcysteamine thioester to a strain with the loading domain and first module removed resulted in a twofold increase in 15-fluoro-6dEB production in S. coelicolor and a tenfold increase in the corresponding 15-fluoro-erythromycin in S. erythraea compared to the KS1⁰ system. nih.gov
Feeding of Acyl-Thioester Substrates for Tailored Analogues
A more refined chemobiosynthetic approach involves feeding activated acyl-thioester substrates to engineered microbial strains. asm.orgnih.gov This method provides a flexible and cost-effective route to novel 6-dEB analogues. asm.orgnih.gov Instead of synthesizing complex diketide precursors, simpler acyl-thioesters can be used.
One strategy employs an engineered version of DEBS that completely lacks the loading module. asm.orgnih.gov This modification bypasses the native starter unit selection mechanism, allowing the direct loading of various acyl-thioesters onto the first ketosynthase domain (KS1). researchgate.net When this engineered DEBS was expressed in E. coli and S. coelicolor and fed a variety of "monoketide" acyl-thioesters, several novel 15-R-6-dEB analogues were produced. asm.orgnih.gov This approach is more flexible and potentially more economical than feeding diketide-thioesters to a KS1⁰ mutant. asm.org
The choice of the thioester carrier is also a critical aspect of this technique. N-acetylcysteamine (SNAC) thioesters have been widely used as precursors. nih.gov However, research has identified more cost-effective and efficient alternatives. Methyl thioglycolate has been verified as a productive thioester carrier for both monoketide and diketide feeding in both E. coli and S. coelicolor, offering a practical substitute for SNAC. asm.orgnih.gov The feeding of diketide analogues as thioesters to KS1⁰ mutants has enabled the generation of diverse 6-dEB analogues, including those with aromatic and ring-expanded structures that are inaccessible by traditional synthetic chemistry. psu.edu
| DEBS Mutant System | Host Organism | Fed Substrate Type | Carrier | Example Analogues Produced |
| KS1⁰ (inactivated ketosynthase 1) | Streptomyces coelicolor | Diketide | N-acetylcysteamine (NAC) | 13-substituted 6-dEBs nih.govdss.go.th |
| Loading Domain & Module 1 Deletion | S. coelicolor, S. erythraea | Diketide | N-propionylcysteamine | 15-fluoro-6dEB, 15-fluoro-erythromycin nih.gov |
| Loading Module Deletion | E. coli, S. coelicolor | Monoketide acyl-thioesters | N-acetyl cysteamine, Methyl thioglycolate | Novel 15-R-6-dEB analogues asm.orgnih.gov |
| KS1⁰ (inactivated ketosynthase 1) | Not specified | Diketide thioesters | Not specified | Aromatic and ring-expanded 6-dEBs psu.edu |
Chemical Synthesis Methodologies for 6 Deoxyerythronolide B
Total Synthesis Strategies for the 6-Deoxyerythronolide B Macrocycle
The total synthesis of 6-dEB, the aglycone precursor to erythromycin (B1671065) antibiotics, has been a significant challenge that has spurred considerable advancements in synthetic organic chemistry. nih.gov Strategies have evolved from lengthy linear sequences to more convergent and efficient routes, focusing on novel methods for constructing the acyclic backbone and performing the critical macrocyclization step.
Late-Stage C-H Oxidation Approaches in Macrocyclization
A chelate-controlled model was used to predict the stereochemical outcome of the C-O bond formation. nih.govillinois.edu By manipulating the reaction conditions to either favor or disrupt this chelation control, researchers could access different diastereomers. For instance, conditions that promote chelation lead to the natural stereochemistry at the C13 position, while conditions that break chelation allow for the synthesis of the 13-epi-6-dEB precursor. nih.govpitt.edu This approach represents the first application of C-H oxidative macrolactonization in the synthesis of a complex macrolide. pitt.edu
Iterative Polypropionate Construction Methodologies
The backbone of 6-dEB is a polypropionate, a chain built from repeating propionate (B1217596) units. Nature assembles this structure using polyketide synthase (PKS) enzymes in an iterative fashion. pitt.edunih.gov Inspired by this biosynthesis, chemical methods have been developed to mimic this iterative process.
One such method relies on the use of N-acylthiazolidinethiones in a series of iterative aldol (B89426) reactions. pitt.eduacs.org This approach was successfully used in a formal synthesis of 6-dEB, where aldol additions established ten of the eleven stereocenters of the precursor. pitt.edunih.gov The synthesis was achieved in 23 linear steps starting from propionaldehyde. pitt.eduacs.org
Another innovative strategy involves C-C bond-forming transfer hydrogenation, which bypasses the need for stoichiometric chiral auxiliaries and discrete oxidation steps. nih.govbohrium.com In one of the most concise syntheses of 6-dEB reported to date (14 steps in the longest linear sequence, 20 total steps), two different methods for alcohol C-H crotylation via transfer hydrogenation were used to introduce propionate subunits. nih.govbohrium.comresearchgate.net This method enhances synthetic efficiency and provides novel routes to polyketide structures. nih.gov
Diastereoselective Control in Synthetic Routes to this compound
Achieving the correct stereochemistry across the ten stereocenters of 6-dEB is a paramount challenge. Synthetic strategies employ a variety of diastereoselective reactions to control the three-dimensional arrangement of atoms.
Commonly used methods include:
Evans' Aldol Reactions: Syn-aldol reactions using boron enolates of N-acyloxazolidinones are frequently employed to set the stereochemistry of adjacent methyl and hydroxyl groups, a recurring motif in the 6-dEB backbone. nih.govorganic-chemistry.org
Myers' Diastereoselective Alkylation: This method is used to install specific stereocenters, such as the one at C6, by alkylating a pseudoephedrine amide enolate. nih.govacs.orgorganic-chemistry.org
Substrate-Controlled Reactions: As the linear chain is assembled, the existing stereocenters can direct the stereochemical outcome of subsequent reactions. For example, chelate-controlled reductions with reagents like Zn(BH₄)₂ can exhibit high diastereoselectivity (>20:1). nih.gov
Transfer Hydrogenation: Iridium-catalyzed transfer hydrogenation reactions, such as the double crotylation of a diol, can create multiple stereocenters with high enantioselectivity. nih.govbohrium.com
In a late-stage C-H oxidation synthesis, a highly selective syn-syn aldol reaction using Ti(Oi-Pr)Cl₃ was crucial for coupling two complex fragments, achieving a 95:5 diastereomeric ratio. nih.govorganic-chemistry.org The combination of these powerful stereoselective reactions allows for the construction of the linear precursor with exquisite stereocontrol before the final macrocyclization. nih.gov
Synthetic Routes to Stereoisomers and Analogues of this compound
The development of synthetic routes to 6-dEB has also enabled the creation of stereoisomers and analogues, which are valuable tools for studying structure-activity relationships and developing new antibiotics.
A notable stereoisomer, 13-epi-6-dEB, was synthesized using the late-stage C-H oxidation strategy. nih.govresearchgate.net By altering the reaction conditions to disrupt the chelate-controlled macrolactonization, the epimer at the C13 position was formed, demonstrating the stereochemical versatility of this synthetic route. nih.govnih.gov
Furthermore, precursor-directed biosynthesis and chemobiosynthesis have emerged as powerful methods for generating a wide array of analogues. nih.govdss.go.th These techniques utilize engineered microorganisms that express a modified this compound synthase (DEBS). nih.govdss.go.th For instance, by inactivating the ketosynthase 1 (KS1) domain of DEBS, the natural synthesis of 6-dEB is halted. nih.govdss.go.th The synthesis can then be restarted by feeding the culture with synthetic, unnatural diketide precursors. nih.govdss.go.th This has led to the production of various 13-substituted 6-dEB analogues. dss.go.th
Advanced Analytical and Omics Technologies in 6 Deoxyerythronolide B Research
Metabolomics for Profiling and Identification of 6-Deoxyerythronolide B and Intermediates
Metabolomics, which aims to identify and quantify the complete set of small-molecule metabolites in a biological sample, serves as a powerful tool for obtaining a snapshot of cellular metabolism. sci-hub.se This approach is invaluable for understanding the dynamics of biosynthetic pathways, including that of 6-dEB, in response to genetic or environmental changes. sci-hub.senih.gov
Untargeted Metabolite Profiling using LC-MS/MS in Microbial Systems
Untargeted metabolomics, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a key strategy for identifying a broad spectrum of metabolites in microbial cultures. acs.orgnih.gov This technique has been successfully applied to discover and profile antimicrobial compounds, including 6-dEB, in various microbial systems. acs.orgnih.gov
In one study, untargeted metabolomics via LC-MS was used to analyze the chemical composition of the brown film (BF) of Lentinula edodes (shiitake mushroom) mycelium. nih.govacs.org This analysis identified 236 differential metabolites across various stages of BF formation. acs.orgnih.gov Among these, this compound was identified as one of five significant antimicrobial metabolites that were present in high levels in the BF samples, highlighting the production of polyketide antibiotics during this developmental process. acs.orgnih.gov The detection of 6-dEB in a fungal species like L. edodes is noteworthy, as it is classically associated with bacteria like Saccharopolyspora erythraea. nih.govmdpi.com
LC-MS is also a standard method for the detection and quantification of 6-dEB produced in heterologous hosts like Escherichia coli. dtu.dk In studies engineering E. coli to produce 6-dEB, LC-MS analysis confirmed the presence of the compound, with final titers reaching up to 0.81 mg/L in specific culture conditions. dtu.dk
| Organism | Analytical Method | Key Metabolites Identified | Primary Finding Related to 6-dEB | Reference |
|---|---|---|---|---|
| Lentinula edodes | Untargeted LC-MS/MS | This compound, tanikolide, hydroxyanthraquinone, benzylideneacetone, 9-OxooTrE | Identified as one of five key antimicrobial compounds with high levels during brown film formation. | acs.orgnih.gov |
| Escherichia coli (heterologous host) | LC-MS | This compound | Detection and quantification of 6-dEB to confirm successful heterologous production. | dtu.dk |
Integration of Metabolomics with Genomics, Transcriptomics, and Proteomics for Systems-Level Understanding
To achieve a comprehensive, systems-level understanding of 6-dEB biosynthesis, metabolomics data is increasingly integrated with other 'omics' disciplines such as genomics, transcriptomics, and proteomics. sci-hub.sesemanticscholar.org This multi-omics approach allows researchers to connect the production of metabolites with the genes that encode the biosynthetic enzymes, the expression levels of those genes, and the abundance of the translated proteins. sci-hub.sewur.nl
Genomics, particularly through genome mining, helps identify the biosynthetic gene clusters (BGCs) responsible for producing natural products. semanticscholar.org The 6-dEB synthase (DEBS) is encoded by the well-studied eryA gene cluster in Saccharopolyspora erythraea. nih.govmdpi.com By correlating metabolomic profiles with genomic data, it's possible to link specific metabolites to their respective BGCs, a strategy that has been proposed for discovering new natural products. nih.gov
Transcriptomics and proteomics provide dynamic information on how the cell's machinery responds to different conditions. For instance, analyzing the transcriptome and proteome of a 6-dEB producing strain can reveal bottlenecks in the biosynthetic pathway or identify regulatory elements that control the expression of the DEBS genes. sci-hub.se This integrated approach is crucial for targeted metabolic engineering efforts aimed at improving the yield of 6-dEB or creating novel derivatives. semanticscholar.orgdtu.dk The combination of metabolomics with other omics tools accelerates the understanding of the system as a whole and enhances the application of systems metabolic engineering. sci-hub.se
Application of Isotopic Labeling Studies in this compound Biosynthesis
Isotopic labeling has been a cornerstone of research into polyketide biosynthesis for decades. annualreviews.org By feeding microorganisms precursors enriched with stable isotopes like Carbon-13 (¹³C), researchers can trace the metabolic fate of these precursors as they are incorporated into the final product. mdpi.comnih.gov This provides definitive evidence for the biosynthetic origin of each atom in the molecule. annualreviews.org
Tracer Experiments with Carbon-13 Labeled Precursors
Tracer experiments using ¹³C-labeled precursors have been fundamental in elucidating the assembly of the 6-dEB backbone by the modular polyketide synthase, DEBS. annualreviews.orgmdpi.com It has been long established that 6-dEB is assembled from one propionyl-CoA starter unit and six methylmalonyl-CoA extender units. nih.govpsu.edu Isotopic labeling studies have been instrumental in confirming this and in revealing the stereochemical details of the process. mdpi.combeilstein-journals.org
Pioneering studies fed isotopically labeled propionate (B1217596) to cultures of S. erythraea to unravel the stereochemistry of erythromycin (B1671065) biosynthesis. mdpi.com More recent work has used ¹³C-labeled precursors in engineered host organisms to verify pathway function and probe enzyme specificity. nih.govnih.gov For example, in an engineered E. coli strain designed for 6-dEB production, feeding with [¹³C]propionate demonstrated that the starter unit for polyketide synthesis was derived exclusively from the exogenous propionate, while the extender units came from methylmalonyl-CoA produced via an engineered pathway. nih.gov
In another study, feeding a (2S,3R)-[2,3-¹³C₂]-2-methyl-3-hydroxypentanoyl N-acetylcysteamine (NAC) thioester to an engineered Streptomyces coelicolor strain resulted in highly efficient incorporation into 6-dEB, with ¹³C labeling observed at the C-12 and C-13 positions. nih.gov This confirmed the intact incorporation of the advanced intermediate and the proper functioning of the recombinant DEBS proteins. nih.gov Similarly, ¹³C-assisted metabolomics in S. erythraea has been used to quantify intracellular metabolite pools, revealing a positive correlation between the specific erythromycin production rate and the size of the intracellular propionyl-CoA pool. nih.gov
| ¹³C-Labeled Precursor | Host Organism | Key Finding | Reference |
|---|---|---|---|
| [2-¹³C]propionate | Saccharopolyspora erythraea | Used in early studies to determine the biosynthetic origins and stereochemistry of the erythromycin macrolide core. | mdpi.com |
| (2S,3R)-[2,3-¹³C₂]-2-methyl-3-hydroxypentanoyl NAC thioester | Streptomyces coelicolor CH999/pCK7 (engineered) | Demonstrated highly efficient (15-20 atom% ¹³C enrichment) and intact incorporation into 6-dEB at C-12 and C-13. | nih.gov |
| [¹³C]propionate | Escherichia coli BAP1 (engineered) | Showed that the starter unit was derived exclusively from exogenous propionate, while extender units came from an engineered mutase-epimerase pathway. | nih.gov |
| [1-¹³C]acetate and [1-¹³C]propionate | Saccharopolyspora erythraea | Used in an isotopic labeling approach to link the erythromycin BGC products to their biosynthetic precursors. | nih.gov |
| General ¹³C-labeling | Saccharopolyspora erythraea | Enabled quantification of intracellular acyl-CoA pools, showing a positive correlation between propionyl-CoA levels and erythromycin production. | nih.gov |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound (6-dEB) |
| 9-OxooTrE |
| Acetate |
| Benzylideneacetone |
| Carbon-13 |
| Erythromycin |
| Hydroxyanthraquinone |
| Malonyl-CoA |
| Methylmalonyl-CoA |
| Propionate |
| Propionyl-CoA |
| Tanikolide |
| (2S,3R)-2-methyl-3-hydroxypentanoate |
| (2S,3R)-[2,3-¹³C₂]-2-methyl-3-hydroxypentanoyl N-acetylcysteamine (NAC) thioester |
Future Directions and Emerging Research Perspectives for 6 Deoxyerythronolide B
Rational Engineering and Predictive Design of DEBS for Enhanced Capabilities
Rational engineering of DEBS aims to overcome the limitations of early combinatorial biosynthesis approaches, which often resulted in inactive or poorly active hybrid PKSs. pnas.org The focus has shifted towards a more predictive design framework, leveraging a deep understanding of the structural and mechanistic principles governing DEBS function. nih.govannualreviews.org A key goal is to reprogram the PKS assembly line to produce novel "unnatural" natural products with tailored biological activities. nih.govnih.gov
A significant challenge in the rational engineering of PKSs is understanding the unidirectional translocation of the growing polyketide chain. pnas.org Researchers have identified a "ratchet mechanism" that helps explain this process in DEBS. nih.gov This understanding has enabled the re-engineering of DEBS modules to perform iterative chain elongation, a departure from their natural single-round function. nih.gov
Protein-protein interactions are critical for the proper functioning of the DEBS assembly line. nih.gov High selectivity has been evolutionarily programmed at three types of protein-protein interfaces that are repeated along the PKS. nih.gov By engineering these interfaces, it's possible to control the flow of the biosynthetic pathway. For instance, module 3 of DEBS has been successfully re-engineered to catalyze two successive rounds of chain elongation. nih.gov
Computational redesign has also been employed to alter the substrate specificity of DEBS domains. For example, the acyltransferase (AT) domain of module 6 was computationally redesigned to utilize a non-natural propargyl extender unit, demonstrating the potential to incorporate novel chemical moieties into the polyketide backbone. nih.gov
Table 1: Examples of Rational Engineering Approaches for DEBS
| Engineering Strategy | Target Domain/Module | Outcome |
| Re-engineering for iterative elongation | Module 3 | Catalysis of two successive rounds of chain elongation |
| Altering substrate specificity | Acyltransferase (AT) in Module 6 | Utilization of a non-natural propargyl extender unit |
| Inactivation of catalytic domains | Ketoreductase (KR) in Module 6 | Production of a polyketide with a ketone group |
Elucidation of Protein Dynamics and Allosteric Regulation in DEBS Function
The DEBS megasynthase is a dynamic molecular machine, and understanding its conformational changes is crucial for rational engineering. escholarship.org Each module within DEBS is thought to sample distinct conformations as the growing polyketide chain, tethered to the acyl carrier protein (ACP), interacts with various catalytic domains. escholarship.org The spatiotemporal details of these protein dynamics are an active area of research. escholarship.org
High-resolution structural images of DEBS fragments have provided a platform for interpreting a wealth of biochemical data. nih.govannualreviews.org These studies have highlighted the critical roles of domain-domain interactions and non-conserved linkers in the structure and function of modular PKSs. nih.govannualreviews.org Large interdomain movements are also essential for the catalytic cycle. nih.govannualreviews.org
Antibody probes have been used to investigate the conformational flexibility of DEBS. escholarship.org Monoclonal antibody fragments (Fabs) that bind to specific domains, such as the ketoreductase (KR) domain of module 1, can either inhibit or have no effect on its activity, providing insights into the domain's functional conformations. escholarship.org Co-crystal structures of these KR-Fab complexes have offered a mechanistic rationale for these differences. escholarship.org
Allosteric regulation, where the binding of a molecule at one site affects the activity at a distant site, is also likely to play a role in DEBS function. nih.gov While the classic models of allostery, such as the Monod-Wyman-Changeux (MWC) model, describe a switch between two conformational states, it is becoming increasingly evident that proteins can exist in an ensemble of conformational states. nih.govgersteinlab.org Understanding how substrate binding and protein-protein interactions shift this conformational equilibrium in DEBS is a key area for future research.
Expansion of Polyketide Structural Diversity through Advanced DEBS Modification
A primary goal of DEBS engineering is to expand the structural diversity of polyketides beyond what is found in nature. nih.gov This can be achieved through various advanced modification strategies, including domain swapping, site-directed mutagenesis, and the introduction of novel enzymatic activities. nih.gov
Systematic modification of DEBS has already led to the creation of combinatorial libraries of novel polyketides. pnas.org By replacing AT and β-carbon processing domains with counterparts from other PKSs, such as the rapamycin (B549165) PKS, researchers have produced a range of 6dEB analogs with altered stereochemistry and functional groups. pnas.org
The terminal module and thioesterase (TE) domain of DEBS have been shown to be remarkably tolerant to a range of extender units. nih.gov This promiscuity provides a platform for incorporating unnatural building blocks into the polyketide chain. Engineered malonyl-CoA synthetases with expanded substrate specificity have been used to generate a broad panel of natural and non-natural extender units for this purpose. nih.gov
Furthermore, the cofactor tolerance of inline methyltransferase domains within PKSs can be exploited to introduce structural diversity. nih.gov For example, an inline methyltransferase in a fungal PKS was shown to accept a non-natural cofactor, propargylic Se-adenosyl-L-methionine, and transfer the propargyl group onto the growing polyketide chain. nih.gov This strategy opens up possibilities for introducing reactive handles that can be further modified using orthogonal chemistry. nih.gov
Table 2: Strategies for Expanding Polyketide Structural Diversity
| Modification Strategy | Description | Example |
| Domain Swapping | Replacing a DEBS domain with a homologous domain from another PKS. | Replacement of DEBS AT domains with rapamycin PKS AT domains. pnas.org |
| Site-Directed Mutagenesis | Altering specific amino acid residues to change domain function. | Inactivation of the KR6 domain to produce a ketone. nih.gov |
| Unnatural Extender Units | Supplying non-native building blocks for incorporation by DEBS. | Use of engineered malonyl-CoA synthetases to produce novel extender units. nih.gov |
| Cofactor Engineering | Utilizing non-natural cofactors for enzymatic modifications. | Propargylation of a polyketide using a non-natural SAM analog. nih.gov |
Development of Next-Generation Heterologous Production Platforms for 6-Deoxyerythronolide B
The native producer of erythromycin (B1671065), Saccharopolyspora erythraea, is often difficult to cultivate and genetically manipulate. nih.gov Therefore, the development of robust and efficient heterologous hosts for 6dEB production is a major research focus. asm.org Escherichia coli has emerged as an attractive candidate and was the first heterologous host in which 6dEB was produced. nih.govnih.govoup.com
Early efforts in E. coli required the feeding of exogenous propionate (B1217596) as a precursor for propionyl-CoA and (2S)-methylmalonyl-CoA. nih.gov More recent strategies have focused on engineering the host's metabolism to produce these precursors from simple carbon sources like glucose. nih.gov The heterologous expression of genes from the Wood-Werkman cycle, found in Propionibacteria, has enabled the production of 6dEB from glucose as the sole carbon source. nih.gov
Optimizing the supply of the extender unit, (2S)-methylmalonyl-CoA, has been a key aspect of improving 6dEB titers in E. coli. nih.govoup.com Several independent pathways for its production have been investigated, with the propionyl-CoA carboxylase (PCC) pathway from Streptomyces coelicolor generally supporting higher titers than the methylmalonyl-CoA mutase pathway. nih.govoup.com Integrating these pathways into the E. coli chromosome and expressing the DEBS genes from a stable plasmid system has led to significant improvements in 6dEB production. nih.govoup.com
Bacillus subtilis is another promising heterologous host for polyketide production. nih.gov It has been shown to functionally express the DEBS genes and is capable of secreting 6dEB into the medium. nih.gov Genomic modifications, such as knocking out native secondary metabolite clusters, have been explored to improve 6dEB yields in this host. nih.gov
Computational Modeling and Bioinformatics for DEBS Pathway Optimization and Discovery
Computational modeling and bioinformatics are becoming indispensable tools for understanding and engineering PKSs. plos.orgnih.gov These in silico approaches can help to predict the structure of polyketide products from gene cluster sequences, identify novel PKSs through genome mining, and guide the rational design of hybrid PKSs. plos.orgsemanticscholar.org
Bioinformatics analysis of PKS gene clusters can correlate the chemical structures of metabolites with the sequence and structural features of the PKS proteins. plos.org This has led to the development of methods to distinguish between modular and iterative PKSs and to predict the order of substrate channeling in modular PKSs. researchgate.net For iterative PKSs, computational analysis has helped to identify key residues in the substrate-binding pocket that control the number of chain extensions. nih.gov
Computational tools are also being used to analyze protein-protein interactions within PKSs, which are crucial for their function. google.com For example, the docking site for ACP-KS transacylation has been identified, and regions of modules and domains that are tolerant to modification have been determined. google.com This knowledge is critical for the successful design of hybrid PKSs. acs.org
Furthermore, in silico docking studies can be used to identify potential inhibitors of PKS domains, which can be valuable tools for studying their function and for developing new therapeutic agents. nih.gov As our understanding of the "PKS biosynthetic code" improves through computational analysis, the in silico discovery and rational design of novel polyketides will become increasingly feasible. researchgate.net
Q & A
Basic: What is the modular architecture of 6-deoxyerythronolide B synthase (DEBS), and how does it coordinate biosynthesis?
DEBS is a 2-MDa trimeric polyketide synthase (PKS) composed of three homodimers (DEBS1, DEBS2, DEBS3) encoded by the erythromycin biosynthetic gene cluster . Each homodimer contains catalytically independent enzymatic "modules" that sequentially elongate and modify the polyketide chain. Modules are organized into domains: ketosynthase (KS), acyltransferase (AT), ketoreductase (KR), dehydratase (DH), enoylreductase (ER), and acyl carrier protein (ACP). Structural studies using small-angle X-ray scattering (SAXS) and crystallography revealed that domain-domain interactions and nonconserved linker regions mediate intermodular communication .
Basic: What are the key enzymatic domains in DEBS modules, and how do they contribute to 6-dEB biosynthesis?
Each DEBS module contains a KS domain (chain elongation via decarboxylative Claisen condensation), an AT domain (selects extender units like methylmalonyl-CoA), and an ACP domain (shuttles intermediates). Optional reductive domains (KR, DH, ER) control stereochemistry and saturation. For example, KR domains set 9/10 stereocenters in 6-dEB through diastereospecific reductions . The thioesterase (TE) domain in DEBS3 catalyzes cyclization to form the macrolactone . Domain functions are validated via mutagenesis and in vitro reconstitution .
Advanced: How can DEBS be reconstituted in vitro, and what insights does this provide into assembly-line kinetics?
Full DEBS reconstitution involves purifying individual subunits (DEBS1-3) and measuring NADPH consumption (linked to KR/ER activity) via UV spectrophotometry, validated by LC-MS quantification of 6-dEB . Kinetic assays revealed:
- Turnover rates: 1.1 min⁻¹ (hexamodular DEBS) vs. 21 min⁻¹ (bimodular truncations) .
- Substrate promiscuity: DEBS incorporates ethylmalonyl-CoA, yielding 8-ethyl-8-demethyl-6-dEB at non-limiting concentrations .
This system enables mechanistic studies of domain cooperativity and substrate specificity .
Advanced: What experimental strategies address intermodular communication challenges in DEBS engineering?
Intermodular transfer efficiency depends on:
- Linker regions : N-/C-terminal linkers between adjacent modules mediate docking. Swapping linkers alters intermediate channeling .
- ACP-KS interactions : Molecular recognition between donor ACP and acceptor KS domains ensures fidelity. Hybrid PKS systems (e.g., PKS-NRPS) require compatible ACP-KS pairs .
Quantitative assays using chimeric modules (e.g., DEBS module 2 fused to heterologous modules) reveal context-dependent tolerance for non-native substrates .
Advanced: How is stereochemical control achieved in DEBS, and what mutations disrupt this process?
Stereochemistry at C-3, C-5, C-7, C-9, C-11, and C-13 is dictated by KR domains through stereospecific hydride transfer and epimerization . For example:
- KR1 in DEBS module 1 establishes the C-3 R configuration.
- Mutating KR active-site residues (e.g., Tyr → Phe) alters stereochemical outcomes .
Crystallographic studies of KR domains bound to acyl-ACP substrates reveal conserved hydrogen-bonding networks critical for stereocontrol .
Advanced: How do contradictory data on DEBS substrate specificity inform engineering approaches?
While DEBS is selective for methylmalonyl-CoA under physiological conditions, in vitro studies show unexpected tolerance for ethylmalonyl-CoA, producing 8-ethyl-6-dEB analogs . This contradicts earlier assumptions of strict substrate specificity. Resolution strategies include:
- Kinetic profiling : Comparing for native vs. non-native substrates .
- Structural analysis : Engineering KS domains to accommodate bulkier extender units via active-site mutations (e.g., F381A in KS6) .
Advanced: What methodological advances enable heterologous production of 6-dEB in E. coli?
Key steps include:
- Codon optimization : Redesigning DEBS genes for E. coli expression .
- Metabolic engineering : Overproducing methylmalonyl-CoA via mutase/epimerase pathways .
- Dynamic regulation : Using synthetic small RNAs (sRNAs) to fine-tense competing pathways (e.g., fatty acid biosynthesis) .
Fed-batch fermentation with optimized media achieves titers >100 mg/L .
Advanced: How do structural dynamics of DEBS influence catalytic efficiency?
SAXS and cryo-EM studies show DEBS adopts flexible conformations during catalysis:
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